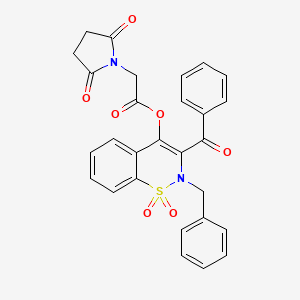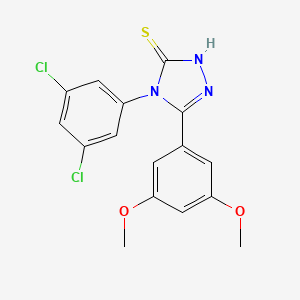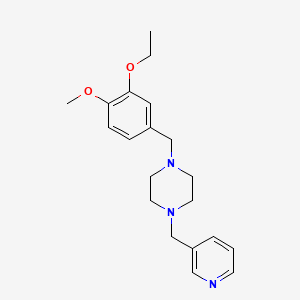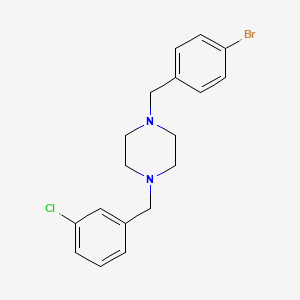![molecular formula C13H10N4S B10881672 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that features a triazinoindole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the indole and triazine rings in its structure suggests potential biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Construction of the Triazine Ring: The triazine ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the Prop-2-yn-1-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with prop-2-yn-1-thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the alkyne group, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The indole and triazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted indole or triazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can serve as a building block for more complex molecules
Biology
The compound’s indole core is known for its biological activity. It can be used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, or antiviral agents .
Medicine
Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for further research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring can interact with various biological macromolecules, while the triazine ring may enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-3-(prop-2-yn-1-ylsulfanyl)-1H-indole: Lacks the triazine ring, potentially reducing its biological activity.
3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
5-methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazine: Lacks the indole ring, which is crucial for biological activity.
Uniqueness
The combination of the indole and triazine rings in 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole makes it unique. This dual-ring system provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H10N4S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
5-methyl-3-prop-2-ynylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H10N4S/c1-3-8-18-13-14-12-11(15-16-13)9-6-4-5-7-10(9)17(12)2/h1,4-7H,8H2,2H3 |
InChI-Schlüssel |
GPJGNGIFYGJNAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)

![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)

methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)


![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
